

TG 100572 Hydrochloride: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: TG 100572 Hydrochloride

Cat. No.: B1682777

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For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the use of **TG 100572**

Hydrochloride, a multi-targeted kinase inhibitor. The information is compiled to facilitate its application in preclinical research and drug development.

Product Information

TG 100572 Hydrochloride is a potent, multi-targeted kinase inhibitor with significant activity against receptor tyrosine kinases (RTKs) and Src family kinases.[1][2] Its ability to inhibit multiple signaling pathways involved in angiogenesis and cell proliferation makes it a valuable tool for cancer research and the study of other angiogenesis-dependent diseases. The hydrochloride salt form of TG 100572 generally offers improved water solubility and stability compared to the free base.[3]

Solubility

Proper dissolution of **TG 100572 Hydrochloride** is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for this compound. It is important to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[3]

Solvent	Solubility	Molar Concentration
DMSO	≥ 150 mg/mL	315.15 mM

Note: The "≥" symbol indicates that the compound is soluble at this concentration, but the saturation point is not specified.^[3] For in vivo studies, further dilution into aqueous buffers is typically required.

Mechanism of Action & Biological Activity

TG 100572 Hydrochloride exerts its biological effects by inhibiting the phosphorylation activity of several key kinases involved in cell signaling. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), Platelet-Derived Growth Factor Receptor β (PDGFR β), and members of the Src family of non-receptor tyrosine kinases.^{[1][2][3][4][5]}

The inhibition of these kinases disrupts downstream signaling cascades, leading to the suppression of endothelial cell proliferation and the induction of apoptosis in rapidly dividing endothelial cells.^{[3][4][5]} This anti-angiogenic activity is central to its therapeutic potential.

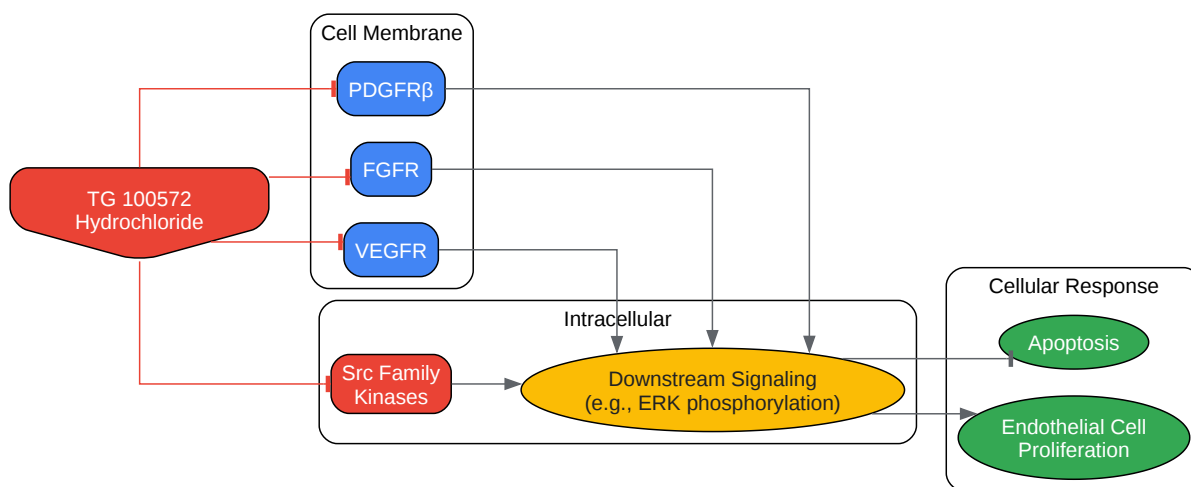
Inhibitory Profile

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of TG 100572 against a panel of kinases, demonstrating its potent and multi-targeted nature.

Target Kinase	IC50 (nM)
Lck	0.1
Yes	0.2
Lyn	0.4
Fyn	0.5
Src	1
VEGFR1	2
FGFR1	2
Hck	6
Fgr	5
VEGFR2	7
PDGFR β	13
FGFR2	16

Signaling Pathway

TG 100572 Hydrochloride targets multiple signaling pathways crucial for angiogenesis and tumor progression. The diagram below illustrates the key pathways inhibited by this compound.



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TG 100572 Hydrochloride Signaling Pathway Inhibition

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol is designed to assess the anti-proliferative effects of **TG 100572 Hydrochloride** on human retinal microvascular endothelial cells (hRMVEC).

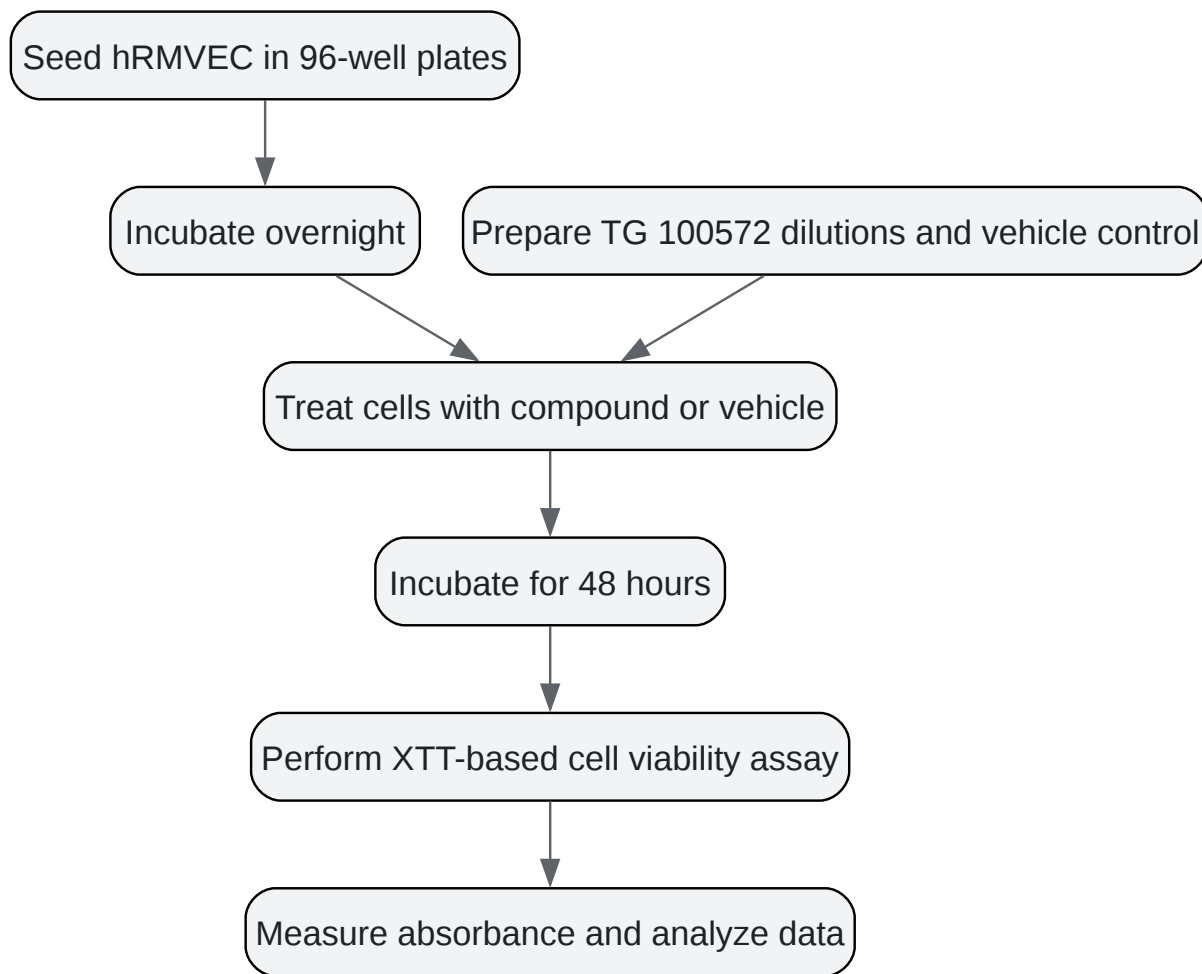
Materials:

- hRMVEC (human retinal microvascular endothelial cells)
- Endothelial Cell Growth Medium supplemented with 10% FBS, 50 $\mu\text{g/mL}$ heparin, and 50 ng/mL rhVEGF
- **TG 100572 Hydrochloride**

- DMSO (anhydrous)
- 96-well cell culture plates
- XTT-based cell proliferation assay kit
- Plate reader

Procedure:

- Cell Seeding: Plate hRMVEC in 96-well plates at a density of 5,000 cells/well in 100 μ L of complete growth medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
- Compound Preparation: Prepare a 10 mM stock solution of **TG 100572 Hydrochloride** in DMSO. Further dilute this stock solution in culture medium to create a range of working concentrations (e.g., 2 nM to 5 μ M). A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of the compound.
- Treatment: Remove the overnight culture medium from the cells and replace it with 100 μ L of medium containing the various concentrations of **TG 100572 Hydrochloride** or the DMSO vehicle control.
- Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
- Cell Viability Assessment: After the incubation period, assess cell viability using an XTT-based assay according to the manufacturer's instructions.
- Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.



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In Vitro Cell Proliferation Assay Workflow

In Vivo Murine Model of Choroidal Neovascularization (CNV)

This protocol provides a general framework for evaluating the efficacy of **TG 100572 Hydrochloride** in a mouse model of laser-induced CNV.

Materials:

- C57BL/6 mice (15-20 g)
- **TG 100572 Hydrochloride**

- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
- Anesthetic
- Laser photocoagulator
- Fluorescein angiography imaging system

Procedure:

- Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.
- Induction of CNV: Anesthetize the mice and induce CNV by creating laser burns on the retina.
- Compound Administration: Prepare a formulation of **TG 100572 Hydrochloride** in a suitable vehicle for intraperitoneal (i.p.) injection. A suggested dosing regimen is 5 mg/kg administered twice daily for four days, followed by a single dose on day five.[3]
- Monitoring: Monitor the animals for any signs of toxicity, such as weight loss.
- Efficacy Assessment: Five hours after the final dose on day five, euthanize the animals and explant the eyes.[3] The extent of CNV can be quantified using techniques such as fluorescein angiography or by measuring the volume of the CNV lesions from choroidal flat mounts.
- Pharmacokinetic Analysis (Optional): Plasma and ocular tissues can be collected at various time points to determine the concentration of TG 100572. For instance, a C_{max} of 23.4 µM has been observed in the choroid and sclera at 30 minutes post-dose.[3][4]

Concluding Remarks

TG 100572 Hydrochloride is a powerful research tool for investigating signaling pathways involved in angiogenesis and for the preclinical evaluation of anti-angiogenic therapies. The protocols and data presented here provide a foundation for incorporating this compound into various research applications. Careful attention to solubility and experimental design is essential for obtaining reliable and meaningful results.

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